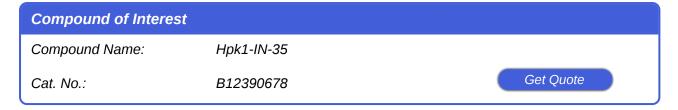


# Application Notes for Hpk1-IN-35 In Vitro Kinase Assay

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For research, scientist, and drug development professionals.

These application notes provide a detailed protocol for the in vitro assessment of **Hpk1-IN-35**, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The following sections describe the necessary reagents, experimental setup, and data analysis procedures for determining the inhibitory activity of this compound.

## Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[1][2] By inhibiting HPK1, T-cell activation can be enhanced, making it a promising target for cancer immunotherapy.[2][3] **Hpk1-IN-35** is a potent inhibitor of HPK1 with a reported IC50 value of 3.5 nM.[4] This document outlines a detailed protocol for an in vitro kinase assay to measure the potency of **Hpk1-IN-35** and similar compounds. The described method is based on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[1]

## **Data Summary**

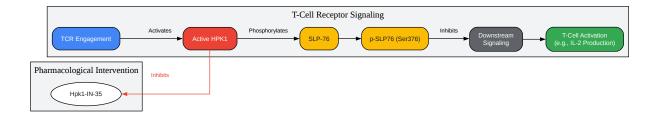
The inhibitory activities of **Hpk1-IN-35** and other common HPK1 inhibitors are summarized in the table below. This data is provided for comparative purposes.



Compound	IC50 (nM)	Assay Type	Reference
Hpk1-IN-35	3.5	Biochemical	[4]
GNE-1858	1.9	Biochemical	[2]
XHS (piperazine analog)	2.6	Biochemical	[2]
Compound K (BMS)	2.6	Biochemical	[2]
Sunitinib	~10	Biochemical (Ki)	[2]
ISR-05	24,200	Biochemical	[3]
ISR-03	43,900	Biochemical	[3]

## **HPK1 Signaling Pathway**

The following diagram illustrates the role of HPK1 in the T-cell receptor signaling pathway. HPK1 activation downstream of the TCR leads to the phosphorylation of SLP-76, which ultimately dampens T-cell activation and IL-2 production.[1][5] Inhibition of HPK1 by compounds like **Hpk1-IN-35** blocks this negative feedback loop.



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Caption: HPK1's role in T-cell receptor signaling and its inhibition by **Hpk1-IN-35**.



# Experimental Protocols In Vitro HPK1 Kinase Assay using ADP-Glo™

This protocol is designed to determine the IC50 value of **Hpk1-IN-35** by measuring the activity of purified HPK1 enzyme.

### A. Materials and Reagents

- Enzyme: Recombinant Human HPK1 (e.g., BPS Bioscience, #40440)[6]
- Substrate: Myelin Basic Protein (MBP) (e.g., BPS Bioscience, #40440)[6]
- Inhibitor: Hpk1-IN-35 (MedChemExpress, HY-149232)[4]
- Assay Kit: ADP-Glo™ Kinase Assay (Promega, V9101)
- Buffer: 1x Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[7]
- ATP: Adenosine 5'-triphosphate
- DMSO: Dimethyl sulfoxide
- Plates: 384-well, low-volume, white plates
- Plate reader: Capable of measuring luminescence
- B. Reagent Preparation
- 1x Kinase Assay Buffer: Prepare the buffer as described above and keep it on ice.
- **Hpk1-IN-35** Stock Solution: Prepare a 10 mM stock solution of **Hpk1-IN-35** in 100% DMSO.
- Inhibitor Dilution Series: Create a serial dilution of Hpk1-IN-35. For a 10-point curve, a 1:3 dilution series starting from 10 μM is recommended. The final DMSO concentration in the assay should not exceed 1%.[6]





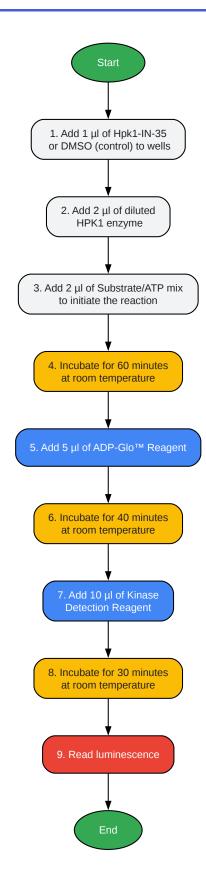


- Enzyme Preparation: Thaw the HPK1 enzyme on ice. Dilute the enzyme to the working concentration (e.g., 3 ng/μl) in 1x Kinase Assay Buffer.[6] The optimal enzyme concentration should be determined empirically by performing an enzyme titration.
- Substrate/ATP Mix: Prepare a solution containing MBP and ATP in 1x Kinase Assay Buffer.
   The final concentrations in the assay will be dependent on the specific assay conditions, but
   0.1 μg/μl MBP and 10 μM ATP can be used as a starting point.[1]

## C. Assay Procedure

The following workflow diagram outlines the steps for the in vitro kinase assay.





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Caption: Workflow for the **Hpk1-IN-35** in vitro kinase assay using ADP-Glo™.



#### **Detailed Steps:**

- To the wells of a 384-well plate, add 1 μl of the serially diluted Hpk1-IN-35 or DMSO for the positive (100% activity) and negative (0% activity) controls.[1]
- Add 2 μl of the diluted HPK1 enzyme to all wells except the negative control wells. Add 2 μl
  of 1x Kinase Assay Buffer to the negative control wells.[1]
- Initiate the kinase reaction by adding 2 μl of the Substrate/ATP mix to all wells.[1]
- Incubate the plate at room temperature for 60 minutes.[1]
- After the kinase reaction, add 5 µl of ADP-Glo<sup>™</sup> Reagent to each well to stop the reaction and deplete the remaining ATP.[1]
- Incubate the plate at room temperature for 40 minutes.[1]
- Add 10 μl of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[1]
- Incubate the plate at room temperature for 30 minutes.[1]
- Measure the luminescence using a plate reader.
- D. Data Analysis
- Subtract the background luminescence (negative control) from all other measurements.
- Determine the percent inhibition for each concentration of **Hpk1-IN-35** using the following formula: % Inhibition =  $100 \times (1 (Luminescence_inhibitor / Luminescence_positive_control))$
- Plot the percent inhibition against the logarithm of the Hpk1-IN-35 concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

## Cellular Assay for HPK1 Activity (Reference)



While the primary focus of this document is the in vitro biochemical assay, a cellular assay can provide complementary data on the compound's activity in a more physiological context. A common method involves measuring the phosphorylation of SLP76 at Ser376 in Jurkat T-cells. [5]

#### Principle:

- Jurkat cells, which endogenously express HPK1, are stimulated with anti-CD3/CD28
   antibodies to activate the TCR signaling pathway and induce HPK1 activity.[5]
- Cells are pre-treated with **Hpk1-IN-35** at various concentrations.
- The level of SLP76 phosphorylation at Ser376, a direct downstream target of HPK1, is quantified, typically by ELISA or Western Blot.[4][5]
- A decrease in p-SLP76 (Ser376) levels in the presence of Hpk1-IN-35 indicates inhibition of HPK1 activity in a cellular environment.[4] Hpk1-IN-35 has been shown to dose-dependently suppress the phosphorylation of SLP76 in Jurkat cells.[4]

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